2-Chloro-3-(2-methoxybenzyl)pyrazine
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Overview
Description
2-Chloro-3-(2-methoxybenzyl)pyrazine: is an organic compound with the molecular formula C12H11ClN2O . It is a member of the pyrazine family, characterized by a pyrazine ring substituted with a chloro group at the second position and a 2-methoxybenzyl group at the third position.
Mechanism of Action
Target of Action
Pyrazine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s worth noting that benzylic halides, which this compound contains, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Pyrazine derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methoxybenzyl)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrazine and 2-methoxybenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methoxybenzyl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-3-(2-methoxybenzyl)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(2-methoxyphenyl)pyrazine: Similar structure but with the methoxy group at a different position.
2-Chloro-6-(2-pyridinyl)pyrazine: Similar structure but with a pyridinyl group instead of a methoxybenzyl group.
5-(2-Methoxy-5-methylphenoxy)-2-pyrazinecarboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2-Chloro-3-(2-methoxybenzyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .
Properties
IUPAC Name |
2-chloro-3-[(2-methoxyphenyl)methyl]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOVNRUTNABEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259352 |
Source
|
Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-87-1 |
Source
|
Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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